molecular formula C19H17BrN4O2 B2927440 N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251621-79-0

N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

Katalognummer B2927440
CAS-Nummer: 1251621-79-0
Molekulargewicht: 413.275
InChI-Schlüssel: YKBIZRKOVJIBDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17BrN4O2 and its molecular weight is 413.275. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antituberculosis Activity

Research has shown that derivatives incorporating the pyrimidine and pyridine ring structures, similar to the compound , possess significant antimicrobial and antituberculosis activities. A study by Soni and Patel (2017) synthesized a series of compounds related to the given chemical structure, demonstrating good antibacterial, antifungal, and antituberculosis activity. These compounds were evaluated against various microbial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus niger, and Mycobacterium tuberculosis H37RV, with promising results (Soni & Patel, 2017).

Anticancer Activity

Another significant application of N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide derivatives is in the development of anticancer agents. Research conducted by Su et al. (1986) on analogs related to this compound has demonstrated significant in vitro and in vivo anticancer activity. These findings suggest the potential of these compounds in the development of new therapeutic strategies for cancer treatment (Su et al., 1986).

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

The compound and its derivatives have also been explored for their dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cell proliferation. Gangjee et al. (2008) synthesized analogs displaying potent dual inhibition, suggesting their use in the development of treatments for diseases characterized by rapid cell proliferation, such as cancer (Gangjee et al., 2008).

Histone Deacetylase Inhibition for Anticancer Therapy

Derivatives of the compound have been identified as potent histone deacetylase inhibitors, a promising target for anticancer therapy. Zhou et al. (2008) discussed the synthesis and biological evaluation of a derivative with selective inhibition of HDACs 1-3 and 11, showing significant antitumor activity and entering clinical trials. This highlights the compound's potential in developing new anticancer drugs (Zhou et al., 2008).

Analgesic Activity without Ulcerogenic Effects

In addition to antimicrobial and anticancer activities, certain derivatives have shown promising analgesic activity without the common side effect of gastrointestinal ulcers. Chaudhary et al. (2012) synthesized novel pyrimidine derivatives that exhibited significant analgesic activity in in vivo models, positioning these compounds as potential candidates for pain management therapies without the risk of ulcer formation (Chaudhary et al., 2012).

Eigenschaften

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-12-9-14(6-7-15(12)20)23-18(25)11-24-13(2)22-17(10-19(24)26)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBIZRKOVJIBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.